BenchChemオンラインストアへようこそ!

DS45500853

ERRα RIP140 fluorescence polarization assay

DS45500853 is the only ERRα agonist engineered to eliminate PPARγ cross-reactivity by removing the thiazolidinedione moiety, ensuring clean ERRα-specific readouts in tissues co-expressing PPARγ (e.g., adipose, liver). Unlike the TZD-containing HTS hit 1 (PPARγ EC50 = 0.41 nM), DS45500853 shows zero PPARγ transcriptional activity. Its acetophenone scaffold is distinct from benzimidazole derivatives like DS20362725, enabling chemotype-switching studies without potency loss (IC50: 0.80 μM vs. 0.60 μM). A publicly available X-ray co-crystal structure (PDB: 7E2E, 2.70 Å resolution) provides a validated binding pose for structure-based drug design. Cellular ERRα agonist activity is confirmed in MG63 cells (EC50 = 5.4 μM). Choose DS45500853 when experimental fidelity demands target selectivity and structural transparency.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
Cat. No. B12420038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS45500853
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C
InChIInChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3
InChIKeyWSVZSZVSZTYTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS45500853: Acetophenone-Derived ERRα Agonist for Metabolic Disorder Research


DS45500853 is a synthetic small-molecule estrogen-related receptor α (ERRα) agonist with the chemical formula 1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone (CAS: 2735803-28-6) [1]. Discovered through structure-activity relationship (SAR) optimization of high-throughput screening hits, DS45500853 belongs to a novel class of acetophenone-based ERRα agonists that directly bind the ligand-binding domain (LBD) of ERRα and promote recruitment of the PGC-1α coactivator peptide [2]. The compound is primarily utilized as a research tool in metabolic disease studies, including type 2 diabetes mellitus (T2DM) [1].

DS45500853: Why Generic Substitution of ERRα Agonists Is Not Advisable


ERRα agonists are not functionally interchangeable due to substantial differences in selectivity profiles, binding modes, and off-target liabilities. Many compounds historically explored as ERRα ligands exhibit cross-reactivity with the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor implicated in distinct metabolic pathways, which complicates the interpretation of experimental outcomes [1]. DS45500853 was explicitly engineered from a PPARγ-active high-throughput screening (HTS) hit through removal of the thiazolidinedione (TZD) moiety to eliminate PPARγ transcriptional activity while retaining ERRα agonism, a design strategy not shared by older tool compounds [1]. Furthermore, distinct chemical scaffolds (acetophenone vs. benzimidazole vs. others) yield divergent conformational changes in the ERRα LBD, differentially affecting coactivator recruitment [2]. Substituting DS45500853 with an alternative ERRα agonist lacking documented PPARγ-selectivity data or structural characterization risks introducing confounding variables in metabolic research settings.

DS45500853 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Potency: DS45500853 IC50 vs. Closest Acetophenone Analog DS20362725

DS45500853 inhibits RIP140 corepressor peptide binding to GST-ERRα LBD with an IC50 of 0.80 μM, compared to its benzimidazole analog DS20362725 which exhibits an IC50 of 0.60 μM in the identical assay [1]. Both compounds were discovered in the same SAR study and represent structurally distinct chemotypes (acetophenone vs. benzimidazole) with comparable target engagement potency, offering researchers a choice of scaffold without substantial loss of biochemical activity.

ERRα RIP140 fluorescence polarization assay corepressor displacement

Cellular Agonist Activity: DS45500853 EC50 vs. Parent HTS Hits

In a full-length ERRα luciferase reporter assay conducted in MG63 cells (18 h incubation), DS45500853 (compound 5c) activated ERRα-dependent transcription with an EC50 of 5.4 μM [1]. This represents a significant improvement over the parent HTS hit 1, which displayed minimal agonist activity in the same cellular context (EC50 not reported due to negligible activation) [1]. The cellular EC50 of 5.4 μM confirms that the compound retains functional agonist activity in a physiologically relevant osteosarcoma cell line expressing endogenous ERRα machinery.

MG63 cells luciferase reporter transcriptional activation full-length ERRα

Selectivity Profile: DS45500853 Avoids PPARγ Activation vs. TZD-Containing ERRα Ligands

DS45500853 does not activate PPARγ transcriptional activity at concentrations relevant for ERRα agonism, in contrast to the parent HTS hit 1 (a TZD-containing compound) which potently activated PPARγ with an EC50 of 0.41 nM and Emax of 119% [1]. The TZD moiety in hit 1 was identified as the structural determinant conferring PPARγ cross-reactivity, and its removal in the DS45500853 scaffold successfully eliminated this off-target activity [1].

PPARγ selectivity off-target thiazolidinedione

Structural Elucidation: DS45500853 Has Experimentally Determined X-Ray Crystal Structure

The X-ray crystal structure of the ERRα LBD in complex with DS45500853 and PGC-1α coactivator peptide has been experimentally solved at 2.70 Å resolution (PDB ID: 7E2E) [1][2]. This structural data reveals specific conformational changes in the ligand-binding pocket required to accommodate DS45500853 and documents key protein-ligand interactions [2]. In contrast, the majority of commercially available ERRα agonists lack publicly deposited crystal structures, limiting structure-based interpretation of their binding modes.

crystallography ligand-binding domain PGC-1α conformational change

DS45500853: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


ERRα-Specific Metabolic Pathway Dissection Requiring PPARγ Selectivity

Researchers investigating ERRα-regulated metabolic pathways in tissues co-expressing PPARγ (e.g., adipose tissue, liver) should prioritize DS45500853 over TZD-containing ERRα ligands such as HTS hit 1, which exhibits potent PPARγ activation (EC50 = 0.41 nM) [1]. The documented absence of PPARγ transcriptional activity with DS45500853 eliminates confounding adipogenic and insulin-sensitizing effects, enabling cleaner interpretation of ERRα-specific gene regulation [1].

Scaffold-Hopping SAR Studies for ERRα Agonist Development

For medicinal chemistry programs requiring chemically distinct ERRα agonist scaffolds to explore structure-activity relationships or to circumvent scaffold-specific liabilities, DS45500853 provides an acetophenone-based alternative to benzimidazole derivatives such as DS20362725. Despite their structural divergence, DS45500853 (IC50 = 0.80 μM) and DS20362725 (IC50 = 0.60 μM) exhibit comparable target engagement in the same biochemical assay [1], allowing researchers to evaluate the functional consequences of chemotype switching without compromising potency.

Structure-Guided Drug Design and Computational Docking Validation

Computational chemists and structural biologists performing molecular docking studies or structure-based virtual screening for ERRα-targeted compounds should select DS45500853 as a reference ligand due to the availability of its experimentally determined X-ray crystal structure at 2.70 Å resolution (PDB: 7E2E) [1]. This structural data provides a validated binding pose and documents the conformational changes induced in the ERRα LBD upon agonist binding, serving as a reliable template for docking validation and ligand optimization efforts .

Cell-Based Functional Studies of ERRα Transcriptional Activity

Investigators requiring a tool compound with demonstrable cellular ERRα agonist activity should consider DS45500853, which activates full-length ERRα-dependent transcription in MG63 osteosarcoma cells with an EC50 of 5.4 μM [1]. This cellular activity distinguishes DS45500853 from earlier HTS hits that displayed negligible transcriptional activation despite biochemical binding, providing a validated positive control for cell-based luciferase reporter assays and endogenous target gene expression studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS45500853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.